molecular formula C5H3F7O2 B011900 2,2,3,3-Tetrafluoropropyl trifluoroacetate CAS No. 107551-72-4

2,2,3,3-Tetrafluoropropyl trifluoroacetate

Cat. No.: B011900
CAS No.: 107551-72-4
M. Wt: 228.06 g/mol
InChI Key: QWXXHRSQCJGYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefoxitin sodium salt is synthesized from cephamycin C through a series of chemical reactions. . The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of cefoxitin sodium salt involves large-scale fermentation of Streptomyces lactamdurans to produce cephamycin C. The cephamycin C is then chemically modified through the synthetic route described above. The process is optimized for high yield and purity, with strict control over reaction conditions and purification steps .

Chemical Reactions Analysis

Cefoxitin sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under controlled temperature and pH conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

TFPTA serves as a valuable building block in organic synthesis due to its reactive trifluoroacetate group and perfluorinated alkyl chain. It can function as:

  • Alkylating Agent : TFPTA can introduce the 2,2,3,3-tetrafluoropropyl group onto various nucleophiles such as amines, alcohols, and phenols. This allows for the incorporation of this specific perfluorinated moiety into diverse organic molecules.
  • Trifluoroacetylating Agent : It enables the introduction of a trifluoroacetyl group onto nitrogen or oxygen atoms, which is particularly valuable in pharmaceutical research due to its potential impact on the biological properties of molecules .

Proteomics Research

In proteomics, TFPTA is utilized in a process known as S-trifluoroethylation , where it reacts with cysteine residues in proteins. This modification converts thiol groups (-SH) to S-trifluoroethyl (-SCF2CF3) groups. The benefits include:

  • Improved protein stability
  • Enhanced protein-protein interactions
  • Facilitation of protein identification through mass spectrometry .

Material Science

TFPTA's unique properties make it suitable for various applications in material science:

  • Surface Modification : TFPTA can modify surfaces to create low surface energy layers that enhance water repellency and stain resistance.
  • Polymer Incorporation : When incorporated into polymers, TFPTA improves thermal and chemical stability, hydrophobicity, and dielectric properties .

Energy Storage Technologies

The compound has shown promise as an electrolyte component in lithium-ion batteries:

  • Electrolyte Diluents : TFPTA has been explored as a diluent for high-concentration electrolytes (LHCEs), enhancing performance at low temperatures and improving capacity retention compared to traditional carbonate-based electrolytes .
  • Voltage Stability : Studies indicate that LHCEs containing TFPTA exhibit favorable oxidative voltage stability limits (>1.5 V), making them suitable for advanced battery systems .

Case Study 1: Proteomics Application

In a study published in Organic Syntheses, researchers demonstrated the effectiveness of TFPTA in modifying proteins for enhanced stability and identification through mass spectrometry. The results highlighted improved interactions between modified proteins compared to their unmodified counterparts.

Case Study 2: Lithium-Ion Battery Development

Research outlined in Journal of Fluorine Chemistry showcased the use of TFPTA as a diluent in lithium-ion battery electrolytes. The study found that batteries using TFPTA-based electrolytes exhibited superior performance across a range of temperatures compared to traditional electrolyte formulations .

Biological Activity

2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a detailed overview of the biological activity of TFPTFA, highlighting its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

TFPTFA is characterized by its unique molecular structure, which includes multiple fluorine atoms that impart distinct chemical properties. Its chemical formula can be represented as CF₃C(=O)OCH₂CF₂CHF₂. The presence of the trifluoroacetate moiety contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of TFPTFA can be attributed to several mechanisms:

  • Acidic Properties : TFPTFA exhibits strong acidic characteristics due to the trifluoroacetate group, which can influence cellular processes by altering pH levels in biological environments.
  • Fluorine Substitution Effects : The electronegative fluorine atoms can enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with biomolecules.
  • Reactivity with Biomolecules : TFPTFA may participate in various chemical reactions with proteins and nucleic acids, potentially leading to modifications that affect their function.

1. Cytotoxicity and Cell Viability

A study investigated the cytotoxic effects of TFPTFA on various cell lines. The results indicated that TFPTFA exhibited dose-dependent cytotoxicity, with significant effects observed at higher concentrations. Cell viability assays demonstrated that TFPTFA could induce apoptosis in certain cancer cell lines while having minimal effects on normal cells .

Concentration (µM)Viability (%)
0100
1085
5060
10030

2. Antimicrobial Activity

TFPTFA was evaluated for its antimicrobial properties against a range of pathogens. The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

3. Case Studies

Several case studies have documented the biological implications of TFPTFA:

  • Case Study on Drug Delivery Systems : A research group explored the use of TFPTFA as a component in drug delivery formulations. The study highlighted its ability to enhance the solubility and stability of hydrophobic drugs in aqueous environments, improving therapeutic efficacy .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and biodistribution of TFPTFA. Results indicated rapid absorption and distribution in tissues, suggesting potential for targeted therapies .

Environmental Impact

While the focus is primarily on biological activity, it is essential to consider the environmental implications of TFPTFA. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity. Monitoring studies have detected TFPTFA in various environmental matrices, necessitating further research into its long-term effects .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXXHRSQCJGYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380243
Record name 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107551-72-4
Record name 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-Tetrafluoropropyl trifluoroacetate
Reactant of Route 2
Reactant of Route 2
2,2,3,3-Tetrafluoropropyl trifluoroacetate
Reactant of Route 3
Reactant of Route 3
2,2,3,3-Tetrafluoropropyl trifluoroacetate
Reactant of Route 4
Reactant of Route 4
2,2,3,3-Tetrafluoropropyl trifluoroacetate
Reactant of Route 5
Reactant of Route 5
2,2,3,3-Tetrafluoropropyl trifluoroacetate
Reactant of Route 6
Reactant of Route 6
2,2,3,3-Tetrafluoropropyl trifluoroacetate
Customer
Q & A

Q1: How does 2,2,3,3-Tetrafluoropropyl trifluoroacetate interact with lithium ions in a localized high-concentration electrolyte (LHCE) system, and what are the downstream effects on electrolyte properties?

A1: this compound (TFPTFA) exhibits a strong interaction with lithium ions (Li+) in LHCEs []. This strong interaction stems from the electron-withdrawing effect of the fluorine atoms in TFPTFA, which increases the partial positive charge on the carbonyl carbon, making it a favorable site for Li+ coordination. As a result, TFPTFA actively participates in the solvation of Li+, becoming part of the solvation cluster alongside the primary solvent. This inclusion of TFPTFA within the solvation cluster influences the overall properties of the electrolyte, particularly ionic conductivity. While the exact impact on conductivity is complex and dependent on diluent concentration, the study suggests that the presence of TFPTFA generally leads to lower ionic conductivity compared to electrolytes using diluents with weaker Li+ interactions, such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.